Labelled Valacyclovir. Valacyclovir is an antiviral drug used to treat infections caused by herpes viruses.
Valacyclovir-d8 Hydrochloride
CAS No.: 1279033-32-7
Cat. No.: VC0196384
Molecular Formula: C13H12N6O4D8·HCl
Molecular Weight: 368.85
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1279033-32-7 |
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Molecular Formula | C13H12N6O4D8·HCl |
Molecular Weight | 368.85 |
IUPAC Name | 2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |
Standard InChI | InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; |
SMILES | CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl |
Appearance | Solid Powder |
Chemical Structure and Properties
Valacyclovir-d8 Hydrochloride is a deuterium-labeled derivative of valacyclovir, characterized by the strategic replacement of hydrogen atoms with deuterium in the valine portion of the molecule. The compound features a deuterated valine moiety that enhances its stability and allows for precise measurement in biological samples.
Molecular Characteristics
The fundamental chemical characteristics of Valacyclovir-d8 Hydrochloride include:
The structure incorporates deuterium atoms at specific positions within the valine component, which contributes to its specialized application as an analytical standard without altering the fundamental pharmacological properties of the parent compound.
Mechanism of Action and Pharmacological Properties
Although Valacyclovir-d8 Hydrochloride is primarily utilized as an analytical standard, its mechanism of action parallels that of conventional valacyclovir, given its structural similarity.
Antiviral Mechanism
Valacyclovir-d8 Hydrochloride, like its non-deuterated counterpart, functions as a prodrug that converts to acyclovir after administration. The active metabolite acyclovir then inhibits viral DNA synthesis through these mechanisms:
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Conversion to acyclovir triphosphate within infected cells
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Competitive inhibition of viral DNA polymerase
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Incorporation into viral DNA, causing chain termination
The inhibitory concentration (IC₅₀) for L-Valacyclovir against herpes simplex virus type 1 is approximately 0.84 μM in Vero cells, indicating effective antiviral potency .
Synthesis and Production
The synthesis of Valacyclovir-d8 Hydrochloride involves a multi-step process designed to incorporate deuterium atoms at specific positions of the molecule.
Synthetic Pathway
The synthetic route typically involves:
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Starting with deuterated valine precursors
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Addition of protective groups (e.g., t-Boc protection as seen in N-t-Boc-valacyclovir-d8)
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Coupling reaction with the acyclovir moiety
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Deprotection steps
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Conversion to the hydrochloride salt
N-t-Boc-valacyclovir-d8 (C₁₈H₂₈N₆O₆, molecular weight 432.5 g/mol) serves as a key intermediate in this synthesis pathway, providing the necessary protection during the coupling reactions.
Analytical Applications
The primary value of Valacyclovir-d8 Hydrochloride lies in its analytical applications, particularly in pharmaceutical research and quality control.
Internal Standard for Quantification
Valacyclovir-d8 Hydrochloride serves as an internal standard in analytical chemistry for the quantification of L-Valacyclovir using various techniques:
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Gas chromatography-mass spectrometry (GC-MS)
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Liquid chromatography-mass spectrometry (LC-MS)
The deuterium labeling creates a mass difference that allows for distinct identification and quantification in complex biological matrices, making it invaluable for pharmacokinetic studies.
Advantages in Analytical Procedures
The compound offers several advantages in analytical applications:
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Similar chromatographic behavior to non-deuterated valacyclovir
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Different mass spectral profile for selective detection
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Improved accuracy in quantitative analysis
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Enhanced stability in biological samples
Pharmacokinetic Studies
Despite being primarily an analytical standard, understanding the pharmacokinetic profile of Valacyclovir-d8 Hydrochloride can be extrapolated from studies of non-deuterated valacyclovir, with allowances for potential isotope effects.
Absorption and Metabolism
Based on valacyclovir studies, these processes likely occur:
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Rapid absorption from the gastrointestinal tract
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Conversion to acyclovir through enzymatic hydrolysis
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Distribution similar to acyclovir
The plasma elimination half-life of acyclovir (the active metabolite) typically averages 2.5 to 3.3 hours in subjects with normal renal function .
Clearance Parameters
For the parent compound valacyclovir, studies show:
Parameter | Value | Reference |
---|---|---|
Renal Clearance | 255 ± 86 mL/min | |
% of Total Plasma Clearance | 42% | |
Elimination Half-life | 2.5-3.3 hours |
The deuterated form would be expected to have similar clearance parameters, potentially with slight modifications due to the kinetic isotope effect of deuterium substitution.
Comparative Analysis with Related Compounds
Understanding Valacyclovir-d8 Hydrochloride in context requires comparison with related compounds.
Comparison with Non-Deuterated Valacyclovir
Related Deuterated Compounds
N-t-Boc-valacyclovir-d8 is a key intermediate in the synthesis pathway of Valacyclovir-d8 Hydrochloride, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom that enhances stability during synthesis.
Current Research Applications
Research utilizing Valacyclovir-d8 Hydrochloride continues to expand in several domains.
Analytical Method Development
Current applications include:
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Development of bioanalytical methods for valacyclovir quantification
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Pharmacokinetic studies requiring precise tracking of drug metabolism
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Quality control processes in pharmaceutical manufacturing
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Metabolic tracking studies utilizing the distinguishable mass difference
Research Advantages
The incorporation of deuterium in valacyclovir-d8 enhances its utility in research through:
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Distinct mass spectrometric profile allowing differentiation from the non-deuterated compound
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Similar physicochemical properties maintaining chromatographic behavior
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Enhanced stability in certain biological environments
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Potential for tracing metabolic pathways with greater precision
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